molecular formula C4H4N6 B13542941 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole

5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole

Cat. No.: B13542941
M. Wt: 136.12 g/mol
InChI Key: MHGIJJIHJLOHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features both an imidazole and a tetrazole ring These structures are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The imidazole and tetrazole rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole or tetrazole rings.

Scientific Research Applications

5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a single imidazole ring, known for its use in pharmaceuticals and as a ligand in coordination chemistry.

    Tetrazole: A compound with a single tetrazole ring, used in various chemical and pharmaceutical applications.

    Histidine: An amino acid containing an imidazole ring, important in biochemistry and nutrition.

Uniqueness

5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole is unique due to the presence of both imidazole and tetrazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings. Its unique structure also contributes to its potential as a versatile building block in synthetic chemistry and its promising applications in various fields.

Properties

Molecular Formula

C4H4N6

Molecular Weight

136.12 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-2H-tetrazole

InChI

InChI=1S/C4H4N6/c1-3(6-2-5-1)4-7-9-10-8-4/h1-2H,(H,5,6)(H,7,8,9,10)

InChI Key

MHGIJJIHJLOHTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C2=NNN=N2

Origin of Product

United States

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